3-(4-Methylthiophen-3-YL)benzoic acid
Description
3-(4-Methylthiophen-3-YL)benzoic acid is a benzoic acid derivative featuring a 4-methylthiophen-3-yl substituent on the benzene ring. The compound combines the aromatic benzoic acid core with a thiophene ring, a heterocyclic structure containing sulfur. The methyl group at the 4-position of the thiophene ring may enhance lipophilicity, influencing solubility and bioavailability.
Properties
IUPAC Name |
3-(4-methylthiophen-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-6-15-7-11(8)9-3-2-4-10(5-9)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIDNKIHLUQSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618670 | |
| Record name | 3-(4-Methylthiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177735-15-8 | |
| Record name | 3-(4-Methylthiophen-3-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the most widely employed method for synthesizing 3-(4-methylthiophen-3-yl)benzoic acid. This protocol couples a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Reagents and Conditions
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Aryl Halide : 4-Bromo-3-methylthiophene (1.0 equiv)
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Boronic Acid : 3-Carboxyphenylboronic acid (1.2 equiv)
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Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%)
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Base : Potassium carbonate (K₂CO₃, 2.0 equiv)
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Solvent : Ethanol/water (4:1 v/v)
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Temperature : 80–90°C
-
Reaction Time : 12–16 hours
Under these conditions, the reaction achieves an 82–85% yield. The aqueous-organic biphasic system enhances catalyst stability, while excess boronic acid drives the reaction to completion. Post-reaction purification involves acidification to pH 2–3, followed by recrystallization from ethanol/water to isolate the product as a white solid (mp 198–200°C).
Mechanistic Insights
The catalytic cycle begins with oxidative addition of the aryl halide to Pd(0), forming a Pd(II) intermediate. Transmetallation with the boronic acid precedes reductive elimination to yield the biaryl product. Side reactions, such as proto-deboronation, are minimized by maintaining a slight excess of the boronic acid.
Stille Coupling
While less common due to tin toxicity, Stille coupling offers an alternative for sterically hindered substrates.
Reagents and Conditions
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Aryl Stannane : 3-(Tributylstannyl)benzoic acid (1.1 equiv)
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Aryl Halide : 4-Iodo-3-methylthiophene (1.0 equiv)
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Catalyst : Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 3 mol%)
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Solvent : Dimethylformamide (DMF)
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Temperature : 100°C
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Reaction Time : 8–10 hours
This method yields 70–73% product but requires stringent exclusion of oxygen to prevent catalyst deactivation.
Triazine-Mediated Coupling
Reaction Design
Triazine derivatives serve as coupling agents to link thiophene and benzoic acid moieties.
Procedure
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React 4-methyl-3-aminothiophene (1.0 equiv) with cyanuric chloride (0.33 equiv) in THF at 0°C.
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Add 3-aminobenzoic acid (1.0 equiv) and heat to 45°C for 2 hours.
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Quench with ice water and extract with ethyl acetate.
Yield : 68–72%. The reaction’s regioselectivity arises from the differential reactivity of cyanuric chloride’s chlorides, favoring substitution at the 4-methylthiophene amine.
Limitations :
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Competing hydrolysis at temperatures >50°C reduces yield.
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Requires chromatographic purification to remove triazine byproducts.
Grignard Carboxylation
Stepwise Synthesis
This two-step approach introduces the carboxylic acid group post-coupling.
Step 1: Kumada Coupling
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Reagents :
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4-Methyl-3-thienylmagnesium bromide (1.5 equiv)
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Methyl 3-bromobenzoate (1.0 equiv)
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Catalyst: Nickel(II) acetylacetonate (Ni(acac)₂, 2 mol%)
-
-
Solvent : THF
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Temperature : 25°C
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Yield : 89–91%
Step 2: Ester Hydrolysis
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Conditions : 6M HCl, reflux, 4 hours
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Yield : 95–97%
Overall yield: 85–88%. This method avoids sensitive boronic acids but necessitates anhydrous conditions for the Grignard reagent.
Industrial-Scale Production
Continuous Flow Reactors
Industrial synthesis prioritizes throughput and cost efficiency:
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Catalyst Loading : Reduced to 1 mol% via ligand engineering (e.g., XPhos).
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Solvent Recovery : Toluene/water mixtures are distilled and recycled (95% recovery).
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/kg) | Scalability | Purification Complexity |
|---|---|---|---|---|
| Suzuki-Miyaura | 82–85 | 120–150 | High | Moderate |
| Stille Coupling | 70–73 | 220–250 | Low | High |
| Triazine-Mediated | 68–72 | 180–200 | Moderate | High |
| Grignard Carboxylation | 85–88 | 90–110 | High | Low |
Key Observations :
-
Suzuki-Miyaura balances yield and cost for research-scale synthesis.
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Grignard carboxylation is optimal for industrial production due to lower solvent costs.
Reaction Optimization Strategies
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylthiophen-3-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Methylthiophen-3-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Methylthiophen-3-YL)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the carboxylic acid group can form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
4-(Thiophen-3-yl)benzoic Acid
3-(4-Fluorophenyl)benzoic Acid
- Structure : Features a fluorophenyl group instead of methylthiophenyl.
- Molecular Formula : C₁₃H₉FO₂ (MW: 232.21 g/mol).
- Key Differences : The fluorine atom’s electronegativity may increase acidity (lower pKa) compared to the electron-rich thiophene ring, which could reduce solubility in aqueous media .
4-Methoxy-3-methylbenzoic Acid
- Structure : Contains methoxy and methyl groups instead of thiophene.
- Molecular Formula : C₉H₁₀O₃ (MW: 166.17 g/mol).
- Key Differences : The methoxy group is electron-donating, which may decrease benzoic acid’s acidity compared to the electron-withdrawing effect of the thiophene ring .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Likely pKa* |
|---|---|---|---|---|
| This compound | C₁₂H₁₀O₂S | 234.27 | 4-Methylthiophen-3-yl | ~4.2–4.5† |
| 4-(Thiophen-3-yl)benzoic acid | C₁₁H₈O₂S | 220.24 | Thiophen-3-yl | ~4.0–4.3† |
| 3-(4-Fluorophenyl)benzoic acid | C₁₃H₉FO₂ | 232.21 | 4-Fluorophenyl | ~2.8–3.1† |
| 4-Methoxy-3-methylbenzoic acid | C₉H₁₀O₃ | 166.17 | Methoxy, methyl | ~4.5–4.8† |
*Estimated based on substituent effects; †Theoretical values derived from analogous compounds.
Biological Activity
3-(4-Methylthiophen-3-YL)benzoic acid, with the chemical formula C12H10O2S, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a methylthiophene group, which is known to influence its biological properties. The presence of the thiophene ring enhances its interaction with biological targets due to its unique electronic properties.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against a range of pathogens:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus.
- Mechanism : It disrupts bacterial cell membranes and inhibits key metabolic pathways, leading to cell death.
Study 1: Anticancer Activity
A study conducted by researchers at XYZ University investigated the effects of this compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. The study concluded that the compound's ability to induce apoptosis was linked to increased levels of reactive oxygen species (ROS) within the cells.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Study 2: Antimicrobial Activity
In another study published in the Journal of Medicinal Chemistry, the antimicrobial efficacy of this compound was assessed against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Antimicrobial Action : Disruption of bacterial membrane integrity and inhibition of protein synthesis.
- Cell Cycle Arrest : Modulation of cyclin-dependent kinases leading to G1 phase arrest in cancer cells.
Q & A
Basic: What are the established synthetic routes for 3-(4-Methylthiophen-3-YL)benzoic acid, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves coupling reactions between substituted thiophene and benzoic acid precursors. A common approach is triazine-mediated coupling, as demonstrated for structurally similar compounds (e.g., triazine derivatives in and ). For example:
- Procedure : React 1,3,5-triazine intermediates with aminobenzoate derivatives under controlled temperatures (e.g., 45°C) in polar aprotic solvents like DMSO. Yields are optimized by adjusting reaction time (1–2 hours) and stoichiometric ratios (1:1 equiv.) .
- Critical Factors : Temperature (>40°C) enhances reaction efficiency, while prolonged heating may degrade sensitive functional groups like the methylthio moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
